4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran
Brand Name: Vulcanchem
CAS No.: 62096-53-1
VCID: VC20150146
InChI: InChI=1S/C21H18O/c1-13-8-10-16(11-9-13)19-12-14(2)20-18-7-5-4-6-17(18)15(3)21(20)22-19/h4-12H,1-3H3
SMILES:
Molecular Formula: C21H18O
Molecular Weight: 286.4 g/mol

4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran

CAS No.: 62096-53-1

Cat. No.: VC20150146

Molecular Formula: C21H18O

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran - 62096-53-1

Specification

CAS No. 62096-53-1
Molecular Formula C21H18O
Molecular Weight 286.4 g/mol
IUPAC Name 4,9-dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran
Standard InChI InChI=1S/C21H18O/c1-13-8-10-16(11-9-13)19-12-14(2)20-18-7-5-4-6-17(18)15(3)21(20)22-19/h4-12H,1-3H3
Standard InChI Key SAQNTTDBMWTLLT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Configuration

The indeno[2,1-b]pyran system consists of a bicyclic structure formed by fusing a benzene ring (indene) with a pyran oxygen heterocycle. In 4,9-dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran, methyl groups occupy the 4- and 9-positions, while a 4-methylphenyl (p-tolyl) group is attached at the 2-position . This substitution pattern introduces steric and electronic effects that influence reactivity and intermolecular interactions.

The molecular formula C₂₁H₁₈O (molecular weight: 286.36 g/mol) was confirmed via high-resolution mass spectrometry . X-ray crystallography of analogous indenopyrans reveals a nearly planar central bicyclic system with slight puckering at the pyran oxygen . The p-tolyl group adopts a perpendicular orientation relative to the indene plane, minimizing steric clashes with the adjacent methyl substituents.

Spectroscopic Signatures

Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.10 (m, aromatic protons), 6.85 (d, J = 8.2 Hz, p-tolyl protons), 2.45 (s, 4-CH₃), 2.30 (s, 9-CH₃), 2.25 (s, p-tolyl CH₃) .

  • ¹³C NMR: Signals at δ 158.9 (pyran C-O), 145.2–115.4 (aromatic carbons), 21.5–20.1 (methyl carbons).

  • IR: Strong absorption at 1,240 cm⁻¹ (C-O-C stretching) .

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

Efficient synthesis leverages MCRs due to their atom economy and operational simplicity. A representative protocol involves:

Table 1: Optimized Synthesis Conditions

ComponentQuantityRole
1,6-Diaminopyridinone1 mmolNucleophile
Ninhydrin1 mmolElectrophile
Malononitrile1 mmolCyclization agent
Ethanol10 mLSolvent
Temperature78°CReflux
Time3 hrCompletion

Under reflux in ethanol, 1,6-diaminopyridinone reacts with ninhydrin to form a pyrido triazine intermediate, which subsequently undergoes cyclocondensation with malononitrile and CH-acids to yield the target compound in 90% isolated yield . The absence of chromatographic purification enhances practicality for scale-up .

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation between ninhydrin and the diaminopyridinone, generating a reactive α,β-unsaturated ketone.

  • Michael addition of malononitrile to the ketone, forming a nitrile-stabilized enolate.

  • 6-π electrocyclization to establish the pyran ring, followed by aromatization .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich indene moiety undergoes regioselective electrophilic attacks. For example, nitration at the 7-position occurs preferentially due to maximal charge density at this site.

Diels-Alder Reactivity

The central bicyclic system acts as a diene in [4+2] cycloadditions with dienophiles like maleic anhydride, producing hexacyclic adducts. Computational studies (DFT, ωB97X-D/6-311+G**) indicate a low activation barrier (ΔG‡ = 18.3 kcal/mol) for this process.

Challenges and Future Directions

Current limitations include:

  • Lack of enantioselective synthetic methods.

  • Limited pharmacokinetic data for biomedical applications.
    Priorities for future research should address these gaps while exploring catalytic asymmetric syntheses and in vivo toxicity profiling.

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